molecular formula C16H14N2 B12197827 N-(2-methylphenyl)quinolin-4-amine

N-(2-methylphenyl)quinolin-4-amine

Cat. No.: B12197827
M. Wt: 234.29 g/mol
InChI Key: GPNKVYNFZYRYAX-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)quinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring system substituted with an amine group at the 4-position and a 2-methylphenyl group at the nitrogen atom. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)quinolin-4-amine can be achieved through several methods. One common approach involves the condensation of 2-methylphenylamine with 4-chloroquinoline under basic conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide and a base like potassium carbonate. The mixture is heated to reflux for several hours to facilitate the formation of the desired product.

Another method involves the cyclization of 2-methylphenyl-substituted aniline with a suitable quinoline precursor. This reaction can be catalyzed by acids such as sulfuric acid or polyphosphoric acid and requires elevated temperatures to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoline derivatives.

    Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in solvents like acetic acid or dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents such as ethanol or tetrahydrofuran.

    Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are conducted in the presence of bases like triethylamine or pyridine.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. Some derivatives have shown promising activity against specific cancer cell lines and microbial pathogens.

    Industry: Utilized in the development of novel materials, including dyes and pigments, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. Molecular docking studies have revealed that the compound can bind to proteins such as PI3K/AKT/mTOR, leading to the disruption of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylphenyl)quinolin-4-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics contribute to its distinct biological activities and make it a valuable scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(2-methylphenyl)quinolin-4-amine

InChI

InChI=1S/C16H14N2/c1-12-6-2-4-8-14(12)18-16-10-11-17-15-9-5-3-7-13(15)16/h2-11H,1H3,(H,17,18)

InChI Key

GPNKVYNFZYRYAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC=NC3=CC=CC=C32

Origin of Product

United States

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